molecular formula C48H72O14 B195269 Avermectin B1A CAS No. 65195-55-3

Avermectin B1A

Katalognummer B195269
CAS-Nummer: 65195-55-3
Molekulargewicht: 873.1 g/mol
InChI-Schlüssel: RRZXIRBKKLTSOM-XPNPUAGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Avermectin B1a is a macrocyclic lactone disaccharide anthelmintic agent . It is a part of the avermectin family, which are 16-membered macrocyclic lactone derivatives with potent anthelmintic and insecticidal properties . These naturally occurring compounds are generated as fermentation products by Streptomyces avermitilis, a soil actinomycete . Avermectin B1a is the most potent anthelmintic congener among this family .


Synthesis Analysis

Avermectins were isolated from the culture broth of Streptomyces avermitilis . The total synthesis of Avermectin B1a has been achieved, with the challenges of the synthesis being the stereoselective construction of the hexahydrobenzofuran and spiroacetal segments, as well as the C8–C11 E, E -diene . The macrolactone cyclization was performed without disturbing the readily epimerizable C2 stereogenic center and the C3–C4 double bond, which is prone to migrate to the C2 position .


Molecular Structure Analysis

Avermectins are 16-membered macrolactones that consist of a 6,6-spiroacetal north segment attached to the disaccharide oleandrosyl-oleandrosyl, and a unique, highly sensitive hexahydrobenzofuran south segment .


Chemical Reactions Analysis

The total synthesis of Avermectin B1a involved several chemical reactions, including a vinylogous Mukaiyama aldol reaction to install the C1–C4 carbons . An intramolecular aldol reaction was used to form the hexahydrobenzofuran segment .


Physical And Chemical Properties Analysis

Avermectin B1a is highly lipophilic and accumulates in fat tissues, causing its long-term existence in the body .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Avermectin B1a has shown potential anti-proliferative and anticancer effects in HCT-116 cells, a colon cancer cell line . It enhances the stability of microtubules, which is a promising target for the development of future anticancer drugs . It exhibits significant anti-cancer activity and enhances tubulin polymerization .

Microbial Production

Avermectin B1a is produced by the soil bacterium Streptomyces avermitilis . The production of Avermectin B1a can be enhanced by engineering the aveC gene and precursor supply genes . This has led to an increase in the production of Avermectin B1a, particularly in high-yielding industrial strains .

Antidiabetic Activity

Recent studies have shown that Avermectin B1a also has antidiabetic activities . It is used in the treatment of several metabolic disorders .

Antiviral Activity

Avermectin B1a has also been found to have antiviral activities . This makes it a potential candidate for the development of new antiviral drugs .

Pesticide Development

Avermectin B1a can be used as a lead compound for the development of pesticides . It is commonly used as a pesticide and exhibits extraordinary potency and a broad range of activity against arthropod and nematode parasites .

Insecticidal Activity

Avermectin B1a has been found to inhibit the reproduction of queens of Solenopsis invicta Buren, a species of fire ant, when fed to laboratory colonies at concentrations as low as 0.0025% in the soybean oil bait . This suggests its potential use in controlling fire ant populations .

Safety And Hazards

Avermectin B1a should be handled with care to avoid inhalation, contact with eyes and skin . It is recommended to use only in areas with appropriate exhaust ventilation . According to new data on scientific literature, avermectins can now be considered harmful to non-target organisms, and its prudent use is recommended in order to reduce negative effects on the environment .

Zukünftige Richtungen

Avermectin B1a exhibits significant anti-cancer activity and enhances tubulin polymerization, suggesting that it can be used as a promising microtubule-targeting agent for the development of future anticancer drugs . In addition, there is ongoing research to enhance the production of Avermectin B1a in Streptomyces avermitilis .

Eigenschaften

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXIRBKKLTSOM-XPNPUAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058238
Record name Avermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

873.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abamectin B1a

CAS RN

65195-55-3
Record name Avermectin B1a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65195-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abamectin Component B1a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Abamectin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABAMECTIN B1A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K54ZMM929K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avermectin B1A
Reactant of Route 2
Avermectin B1A
Reactant of Route 3
Avermectin B1A
Reactant of Route 4
Avermectin B1A
Reactant of Route 5
Avermectin B1A
Reactant of Route 6
Avermectin B1A

Q & A

Q1: What is the primary target of avermectin B1a?

A: Avermectin B1a primarily targets the gamma-aminobutyric acid (GABA) receptors in the nervous system of invertebrates [, , , ].

Q2: How does avermectin B1a interact with GABA receptors?

A: Avermectin B1a binds to a site on the GABA receptor distinct from the GABA binding site []. This interaction enhances the effects of GABA, an inhibitory neurotransmitter.

Q3: What are the downstream effects of avermectin B1a binding to GABA receptors?

A: Binding of avermectin B1a to GABA receptors leads to prolonged opening of chloride ion channels [, ]. This causes hyperpolarization of nerve and muscle cells, ultimately resulting in paralysis and death in invertebrates [, , ].

Q4: Does avermectin B1a affect GABA receptors in mammals?

A: Yes, avermectin B1a can bind to GABA receptors in mammals, but with a lower affinity than in invertebrates []. This explains its relatively low toxicity to mammals.

Q5: Is the effect of avermectin B1a on GABA receptors reversible?

A: While avermectin B1a's effect on lobster muscle fibers appears irreversible after washing [], picrotoxin, a chloride channel blocker, can reverse the blockage of postsynaptic potentials caused by avermectin B1a at the lobster neuromuscular junction [].

Q6: Does avermectin B1a affect other neurotransmitters?

A: Research suggests that avermectin B1a specifically stimulates the release of GABA from brain synaptosomes without affecting glutamate release [].

Q7: What is the molecular formula and weight of avermectin B1a?

A7: The molecular formula of avermectin B1a is C48H72O14 and its molecular weight is 873.08 g/mol.

Q8: Is there spectroscopic data available for avermectin B1a?

A: Yes, various studies utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize avermectin B1a and its derivatives [, , , , , ]. These techniques provide information about the structure, purity, and composition of the compound.

Q9: How stable is avermectin B1a under different storage conditions?

A: Prolonged storage of avermectin B1a can lead to spontaneous oxidation, forming its C-8a-(S)-Hydroperoxide derivative []. This highlights the importance of proper storage conditions to maintain its stability.

Q10: How do structural modifications of avermectin B1a affect its activity?

A: Studies examining various avermectin B1a derivatives indicate that modifications, particularly at the C-13 position, impact its anthelmintic, miticidal, and insecticidal activities [].

Q11: Do lipophilic substituents on avermectin B1a generally retain biological activity?

A: Yes, lipophilic substituents like halogens and alkoxy groups at the C-13 position tend to retain high biological activity across different assays, while polar substituents often show weaker activity [].

Q12: What is the impact of introducing a phenyl carbamate group to avermectin B1a?

A: Adding a phenyl carbamate group to avermectin B1a increases its water solubility and decreases its soil adsorption, improving its mobility and efficacy against plant-parasitic nematodes [].

Q13: What strategies are employed to improve the stability and bioavailability of avermectin B1a in formulations?

A: While the provided abstracts don't explicitly discuss specific formulation strategies for avermectin B1a, research mentions the use of techniques like semi-preparative HPLC [] and ultrasonic extraction [], which are crucial for obtaining high-purity compound and potentially impacting its stability and bioavailability in formulations.

Q14: How is avermectin B1a metabolized in mammals?

A: In rats, avermectin B1a is primarily metabolized into 3"-desmethyl-avermectin B1a and 24-hydroxymethyl-avermectin B1a [].

Q15: What are the primary routes of excretion for avermectin B1a?

A: A major portion of avermectin B1a is excreted unchanged in the feces of rats [].

Q16: What in vivo models are used to study avermectin B1a's anthelmintic activity?

A: Studies utilize various animal models, including sheep [], cattle [], dogs [], and ferrets [] to evaluate the anthelmintic efficacy of avermectin B1a against different parasitic nematode species.

Q17: Has the efficacy of avermectin B1a against plant-parasitic nematodes been demonstrated?

A: Yes, research demonstrates the effectiveness of avermectin B1a and its derivatives in controlling plant-parasitic nematodes, particularly root-knot nematodes [].

Q18: What are the major adverse effects observed with avermectin B1a exposure?

A: The primary adverse effects of abamectin, which contains avermectin B1a, are neurological symptoms like tremor, convulsions, and mydriasis [].

Q19: What is the basis of avermectin B1a's neurotoxicity?

A: The neurotoxic effects of avermectin B1a are attributed to its interaction with GABA receptors, leading to excessive chloride ion influx and neuronal hyperpolarization [].

Q20: What analytical methods are commonly used to determine avermectin B1a levels?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors like UV [, , , , ], fluorescence [, ], and mass spectrometry [] are widely employed for quantifying avermectin B1a in different matrices.

Q21: What is HPLC-qNMR and how is it used in avermectin B1a analysis?

A: HPLC-qNMR combines the separation power of HPLC with the quantitative capabilities of NMR []. This technique allows for accurate purity assessment of avermectin B1a even in the presence of complex matrices and without requiring specific reference standards.

Q22: Does avermectin B1a pose environmental risks?

A22: While not explicitly discussed in the provided abstracts, avermectin B1a, like many pesticides, can potentially impact non-target organisms and ecosystems. Assessing and mitigating its environmental impact is crucial.

Q23: How does the production of avermectin B1a from Streptomyces avermitilis get influenced?

A: Various factors influence avermectin B1a production, including strain selection, fermentation conditions, and the use of specific precursors like [1-14C]propionate [].

Q24: How effective are mutation techniques in enhancing avermectin B1a production?

A: Research highlights the successful use of mutation techniques, such as UV irradiation, NTG treatment, and ion beam irradiation [, , , ], to generate high-yielding strains of Streptomyces avermitilis for improved avermectin B1a production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.